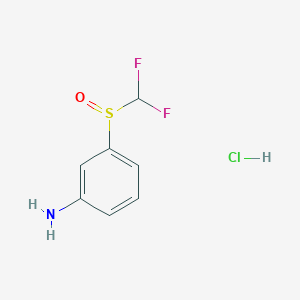

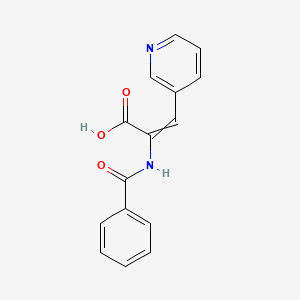

![molecular formula C13H16FNO2 B11823959 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)

1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phényl]éthan-1-one est un composé organique synthétique de formule moléculaire C13H16FNO2. Ce composé présente un cycle aromatique fluoré et un groupement pipéridine, ce qui le rend intéressant dans divers domaines de la recherche scientifique, notamment la chimie médicinale et la pharmacologie.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phényl]éthan-1-one implique généralement les étapes suivantes :

Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce telles que le 5-fluoro-2-nitrobenzaldéhyde et la 4-hydroxypipéridine.

Réduction : Le groupe nitro du 5-fluoro-2-nitrobenzaldéhyde est réduit en amine à l'aide d'un agent réducteur comme l'hydrogène gazeux en présence d'un catalyseur au palladium.

Formation du cycle pipéridine : L'amine est ensuite mise à réagir avec la 4-hydroxypipéridine en conditions basiques pour former le cycle pipéridine.

Acylation : La dernière étape consiste en une acylation du dérivé pipéridine avec le chlorure d'éthanoyle pour obtenir le 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phényl]éthan-1-one.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de synthèse automatisée et de mesures rigoureuses de contrôle de la qualité pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions : 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phényl]éthan-1-one peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.

Réduction : Le groupe carbonyle peut être réduit en alcool.

Substitution : L'atome de fluor sur le cycle aromatique peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium.

Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.

Principaux produits :

Oxydation : Formation d'acide 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phényl]éthanoïque.

Réduction : Formation de 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phényl]éthanol.

Substitution : Formation de dérivés avec divers substituants remplaçant l'atome de fluor.

Applications de la recherche scientifique

1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phényl]éthan-1-one a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour cibler les troubles neurologiques.

Études biologiques : Utilisé dans l'étude des interactions récepteur-ligand en raison de ses caractéristiques structurales.

Applications industrielles : Utilisé dans la synthèse de molécules organiques plus complexes et comme intermédiaire dans la production de produits pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action de 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phényl]éthan-1-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle pipéridine et le cycle aromatique fluoré jouent un rôle crucial dans la liaison à ces cibles, influençant les voies biologiques et provoquant des réponses physiologiques spécifiques.

Composés similaires :

- 1-[4-(Pipéridin-1-yl)phényl]éthan-1-one

- 1-[2-Amino-5-(4-hydroxypiperidin-1-yl)phényl]éthan-1-one

Comparaison :

- Différences structurelles : La présence de l'atome de fluor dans 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phényl]éthan-1-one le distingue des autres composés similaires, modifiant potentiellement sa réactivité et ses propriétés de liaison.

- Propriétés uniques : L'atome de fluor peut améliorer la stabilité métabolique du composé et influencer son profil pharmacocinétique, le rendant unique par rapport aux analogues non fluorés.

Applications De Recherche Scientifique

1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Biological Studies: Used in the study of receptor-ligand interactions due to its structural features.

Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the fluorinated aromatic ring play crucial roles in binding to these targets, influencing biological pathways and eliciting specific physiological responses.

Comparaison Avec Des Composés Similaires

- 1-[4-(Piperidin-1-yl)phenyl]ethan-1-one

- 1-[2-Amino-5-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one

Comparison:

- Structural Differences: The presence of the fluorine atom in 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one distinguishes it from other similar compounds, potentially altering its reactivity and binding properties.

- Unique Properties: The fluorine atom can enhance the compound’s metabolic stability and influence its pharmacokinetic profile, making it unique compared to non-fluorinated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Propriétés

Formule moléculaire |

C13H16FNO2 |

|---|---|

Poids moléculaire |

237.27 g/mol |

Nom IUPAC |

1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethanone |

InChI |

InChI=1S/C13H16FNO2/c1-9(16)12-8-10(14)2-3-13(12)15-6-4-11(17)5-7-15/h2-3,8,11,17H,4-7H2,1H3 |

Clé InChI |

BNPBXVYZYZCPMK-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=C(C=CC(=C1)F)N2CCC(CC2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

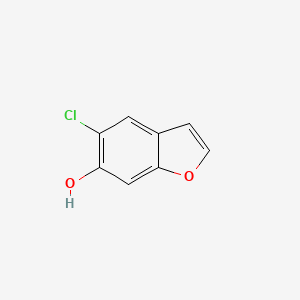

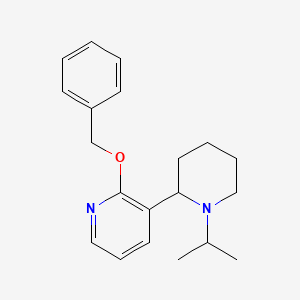

![Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)

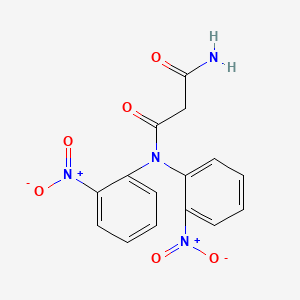

![3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole](/img/structure/B11823932.png)

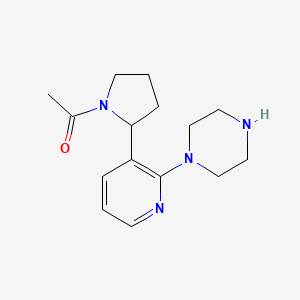

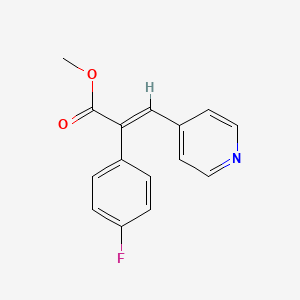

![(R)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B11823941.png)